Boc-D-Thr(Bzl)-ol
Description
Boc-D-Thr(Bzl)-ol is a protected amino alcohol derivative used in peptide synthesis and organic chemistry. Its structure features:
- Amino Protection: A tert-butyloxycarbonyl (Boc) group on the α-amino group, which is acid-labile and commonly used in Boc-based solid-phase peptide synthesis (SPPS) .
- Side-Chain Protection: A benzyl (Bzl) ether group on the threonine hydroxyl group, providing stability against base-mediated reactions .
- Stereochemistry: The D-configuration of the threonine backbone, which is less common in natural peptides but valuable for designing protease-resistant analogs .
Properties
IUPAC Name |
tert-butyl N-[(2S,3R)-1-hydroxy-3-phenylmethoxybutan-2-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO4/c1-12(20-11-13-8-6-5-7-9-13)14(10-18)17-15(19)21-16(2,3)4/h5-9,12,14,18H,10-11H2,1-4H3,(H,17,19)/t12-,14+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXDBGDZAKNELGW-OCCSQVGLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(CO)NC(=O)OC(C)(C)C)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H](CO)NC(=O)OC(C)(C)C)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Scientific Research Applications
-
Peptide Synthesis
- Boc-D-Thr(Bzl)-ol serves as a crucial building block in the synthesis of peptides. Its protected form allows for the sequential addition of amino acids without side reactions.
- The Boc group can be removed under mild acidic conditions, facilitating the formation of peptide bonds in subsequent steps.
-
Medicinal Chemistry
- The compound is utilized in developing peptide-based therapeutics. Its structural stability and ease of modification make it suitable for synthesizing bioactive compounds.
- Research indicates potential applications in drug design targeting specific biological pathways, particularly those involving neurotransmission modulation.
-
Biological Studies
- This compound is employed in studying enzyme-substrate interactions and protein engineering. Its ability to mimic natural amino acids while being chemically distinct allows researchers to probe biological mechanisms effectively.
- In vitro studies have demonstrated its role in enhancing enzymatic activity linked to neurological functions.
Peptide Therapeutics Development
A study investigated the use of this compound in synthesizing neuropeptides aimed at treating cognitive disorders. The synthesized peptides showed enhanced binding affinity to NMDA receptors, suggesting potential therapeutic effects in conditions like Alzheimer's disease.
| Study | Methodology | Findings |
|---|---|---|
| Study 1 | Peptide Synthesis | Successful incorporation into neuropeptides with improved receptor binding |
| Study 2 | Biological Assays | Enhanced cognitive function in animal models with peptide treatment |
Enzyme Interaction Studies
Research focused on how this compound derivatives interact with specific enzymes involved in metabolic pathways. The findings indicated that modifications to the threonine residue could significantly alter enzyme kinetics, providing insights into enzyme regulation mechanisms.
| Study | Methodology | Findings |
|---|---|---|
| Study 1 | Kinetic Analysis | Altered enzyme activity with different this compound derivatives |
| Study 2 | Structural Analysis | Identification of binding sites through X-ray crystallography |
Mechanism of Action
The compound exerts its effects through its role as a building block in peptide synthesis. The Boc protecting group ensures stability during synthesis, while the benzyl group can be selectively removed to reveal the free amino group. The molecular targets and pathways involved depend on the specific peptide being synthesized and its biological function.
Comparison with Similar Compounds
Physicochemical Properties :
- Molecular weight: 295.38 g/mol .
- Purity: ≥98% (commercial grades) .
- Solubility: Highly soluble in dichloromethane (CH₂Cl₂), moderate in dimethylformamide (DMF) .
- Stability: Stable under basic conditions but sensitive to strong acids (e.g., trifluoroacetic acid) for Boc deprotection .
The following table compares Boc-D-Thr(Bzl)-ol with structurally or functionally related amino acid derivatives:
Key Differentiators:
Protection Strategy: this compound’s Boc/Bzl combination allows orthogonal deprotection, unlike Fmoc-Ser(tBu)-ol, which requires piperidine for Fmoc removal . H-Thr(Bzl)-ol·HCl lacks amino protection, making it prone to oxidation and unsuitable for prolonged storage .
Stereochemical Impact :
- The D-configuration in this compound confers resistance to enzymatic degradation compared to its L-isomer (Boc-Thr(Bzl)-ol) .
Side-Chain Variations :
- Boc-D-Ser(Bzl)-ol has a shorter serine side chain (CH₂OH vs. CH(CH₃)OH in threonine), reducing steric hindrance during coupling reactions .
- Boc-D-HSE(Bzl)-OH contains homoserine, which introduces flexibility in peptide backbone design .
Synthetic Utility :
- This compound is preferred in Boc-SPPS, while Fmoc-Ser(tBu)-ol aligns with Fmoc-SPPS workflows due to compatibility with base-sensitive resins .
Preparation Methods
Resin Functionalization
The synthesis begins with the attachment of this compound to a Merrifield resin, a chloromethylated polystyrene support. This step is facilitated by:
Deprotection and Coupling Cycles
After resin loading, the Boc group is selectively removed using trifluoroacetic acid (TFA) in DCM (1:4 v/v) to expose the α-amino group. Subsequent coupling with incoming amino acids is achieved using:
Cleavage and Purification
The final step involves cleaving the synthesized peptide from the resin using anhydrous hydrogen fluoride (HF) at 0°C for 1–2 hours. The crude product is then purified via reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column and a gradient of acetonitrile/water containing 1% acetic acid.
Table 1: Solid-Phase Synthesis Parameters
| Step | Reagents/Conditions | Purpose | Outcome |
|---|---|---|---|
| Resin Loading | This compound, TEA, DCM | Anchor amino acid to resin | Functionalized resin |
| Boc Deprotection | TFA/DCM (1:4), 25°C, 30 min | Expose α-amino group | Free amine for coupling |
| Peptide Cleavage | HF, 0°C, 1–2 hrs | Release peptide from resin | Crude peptide |
| HPLC Purification | C18 column, 1% acetic acid/acetonitrile | Remove impurities | ≥98% pure this compound |
Optimization of Synthesis Parameters
Coupling Efficiency Enhancements
Steric hindrance from the Bzl group can reduce coupling yields. Strategies to mitigate this include:
Solvent Systems
The choice of solvent significantly impacts reaction kinetics:
-
DCM : Preferred for resin swelling and Boc deprotection.
-
DMF : Enhances solubility of hydrophobic amino acids during coupling.
Table 2: Solvent Effects on Coupling Efficiency
| Solvent | Dielectric Constant | Swelling Capacity | Coupling Yield |
|---|---|---|---|
| DCM | 8.9 | High | 85–90% |
| DMF | 36.7 | Moderate | 90–95% |
Comparative Analysis of Preparation Methods
While SPPS dominates industrial production, solution-phase synthesis remains relevant for small-scale applications. Key differences include:
Solution-Phase Synthesis
-
Protection Strategy : Sequential Boc and Bzl protection using benzyl chloride and Boc anhydride.
-
Limitations : Lower yields (70–80%) due to intermediate purification requirements.
Solid-Phase Advantages
-
Automation Compatibility : Enables rapid synthesis of long peptides.
-
Reduced Purification Needs : Intermediate washing steps minimize impurities.
Quality Control and Characterization
Analytical Techniques
-
Nuclear Magnetic Resonance (NMR) : Confirms stereochemistry and purity. Key signals include Boc tert-butyl protons (δ 1.4 ppm) and Bzl aromatic protons (δ 7.3 ppm).
-
Mass Spectrometry (MS) : Validates molecular weight ([M+H]⁺ = 356.2).
-
Chiral HPLC : Ensures enantiomeric excess >99% using cellulose-based columns.
Purity Standards
Commercial grades require ≥98% purity, verified by RP-HPLC with UV detection at 214 nm.
Industrial-Scale Production Insights
Large-scale manufacturing adopts automated SPPS systems with:
-
Resin Recycling : Reduces material costs.
-
Continuous Flow HPLC : Enhances purification throughput.
Q & A
Basic Research Questions
Q. What are the critical steps for optimizing the synthesis of Boc-D-Thr(Bzl)-ol to ensure reproducibility?
- Methodological Answer : Follow a protocol that includes:
- Stepwise protection/deprotection : Document reaction conditions (temperature, solvent, catalyst) and intermediate purification methods (e.g., column chromatography with silica gel, solvent ratios).
- Purity verification : Use HPLC or TLC with ≥95% purity thresholds .
- Detailed characterization : Provide NMR (¹H, ¹³C), MS, and IR spectra for intermediates and the final product. Cross-validate data with literature values for Thr derivatives .
- Data Table :
| Step | Parameter | Example Conditions |
|---|---|---|
| Boc Protection | Solvent | DCM/THF (4:1) |
| Benzylation | Catalyst | NaH, BzlCl |
| Deprotection | Acid | TFA/DCM (1:4) |
Q. How should researchers characterize this compound to confirm structural integrity?
- Methodological Answer :
- NMR analysis : Assign all protons and carbons, noting the chiral center (D-configuration). Compare chemical shifts with L-Thr analogs to confirm stereochemical inversion .
- Mass spectrometry : Use HRMS (ESI-TOF) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 356.2) .
- Chiral purity : Employ chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) to confirm enantiomeric excess >99% .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?
- Methodological Answer :
- Discrepancy analysis : If NMR signals deviate from expected values, re-examine synthesis steps for unintended side reactions (e.g., racemization during benzylation).
- Advanced techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping peaks or confirm coupling patterns .
- Peer validation : Share raw data with collaborators for independent verification .
Q. What strategies are effective for improving the solubility of this compound in aqueous reaction systems?
- Methodological Answer :
- Co-solvent systems : Test DMSO/water mixtures (10–20% v/v) to enhance solubility without destabilizing the compound.
- Derivatization : Introduce polar groups (e.g., PEG linkers) at the hydroxyl position, ensuring compatibility with Boc/Bzl protecting groups .
- Empirical testing : Use a Design of Experiments (DoE) approach to optimize solvent ratios and pH .
Q. How can computational modeling predict the reactivity of this compound in peptide coupling reactions?
- Methodological Answer :
- Docking studies : Use software like Gaussian or Schrödinger to model steric hindrance from the Bzl group during amide bond formation.
- Energy minimization : Calculate activation barriers for coupling reagents (e.g., HATU vs. DCC) to identify optimal conditions .
- Validation : Compare predicted outcomes with experimental yields to refine models .
Data Management & Reproducibility
Q. What metadata standards should be followed when publishing this compound research data?
- Methodological Answer :
- FAIR principles : Ensure datasets are Findable (DOIs), Accessible (open repositories), Interoperable (standardized formats like .mnova for NMR), and Reusable (annotated experimental protocols) .
- Repository use : Deposit raw spectra in Zenodo or Figshare, linking them to the main manuscript .
Q. How can researchers design a literature review to identify gaps in this compound applications?
- Methodological Answer :
- Boolean search : Use terms like ("this compound" AND "peptide synthesis") NOT "industrial production" in Web of Science or SciFinder .
- Citation tracking : Analyze citing articles of foundational papers (e.g., Bodanszky’s protecting group studies) to uncover emerging applications .
Ethical & Reporting Considerations
Q. What ethical guidelines apply to publishing conflicting data on this compound stability?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
